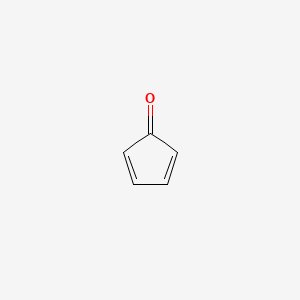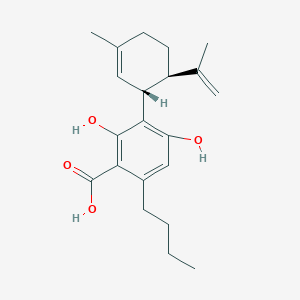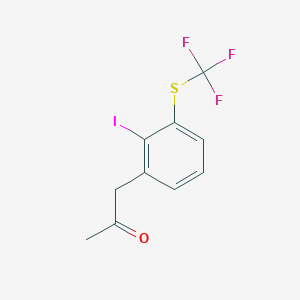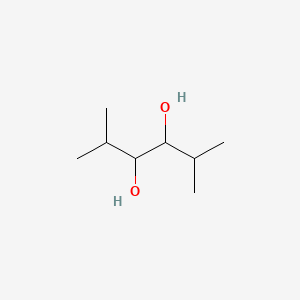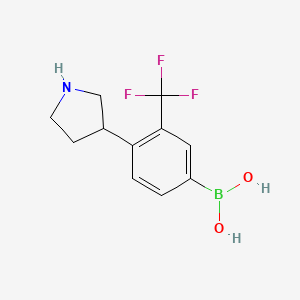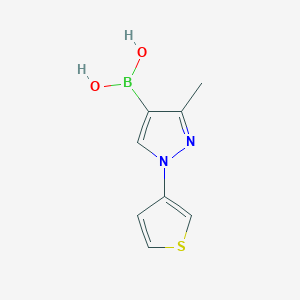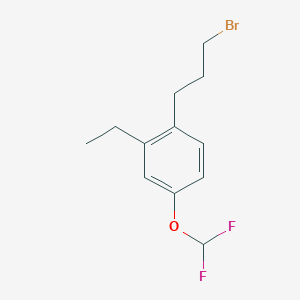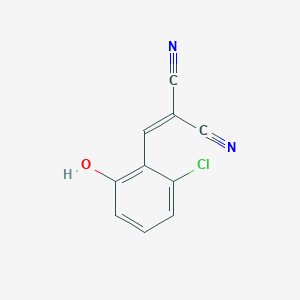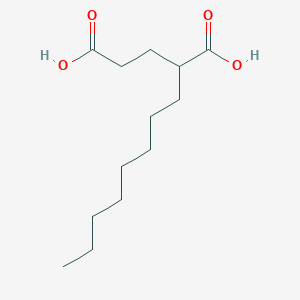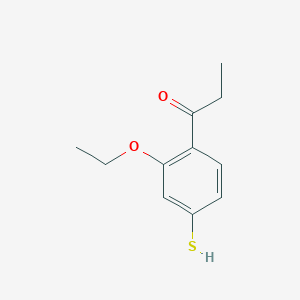
1-(2-Ethoxy-4-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxy-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-mercaptophenylpropanone.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Synthetic Routes: One common synthetic route involves the alkylation of 2-ethoxyphenol with 4-mercaptophenylpropanone under controlled temperature and pressure conditions.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(2-Ethoxy-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include disulfides, alcohols, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Ethoxy-4-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethoxy-4-mercaptophenyl)propan-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect various biochemical pathways, including oxidative stress pathways, by scavenging free radicals or modulating redox reactions.
Comparación Con Compuestos Similares
1-(2-Ethoxy-4-mercaptophenyl)propan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Methoxy-4-mercaptophenyl)propan-1-one and 1-(2-Ethoxy-4-hydroxyphenyl)propan-1-one share structural similarities.
Propiedades
Fórmula molecular |
C11H14O2S |
|---|---|
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
1-(2-ethoxy-4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-10(12)9-6-5-8(14)7-11(9)13-4-2/h5-7,14H,3-4H2,1-2H3 |
Clave InChI |
NITZXIDZHDEABV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)S)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


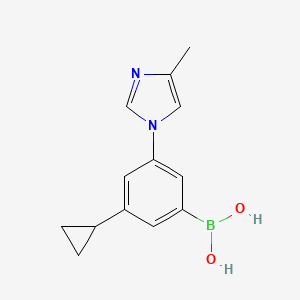
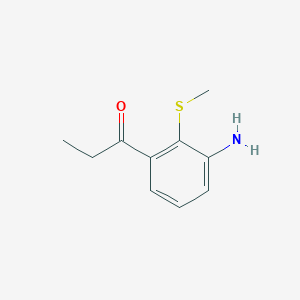
![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)
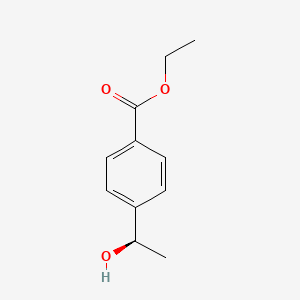
![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)
